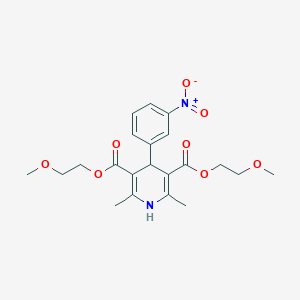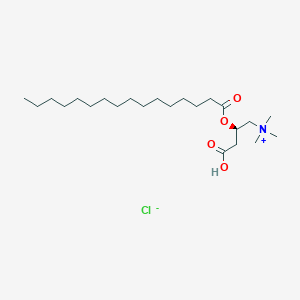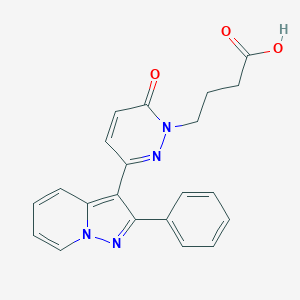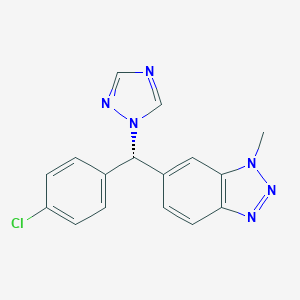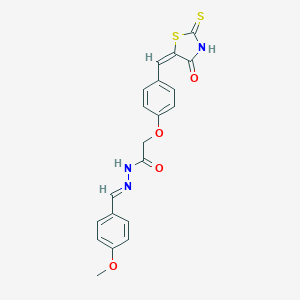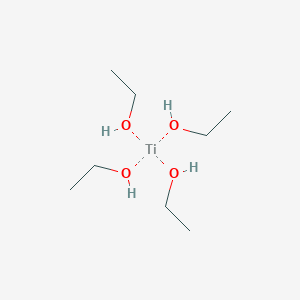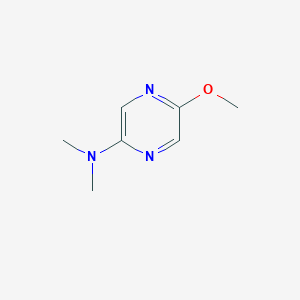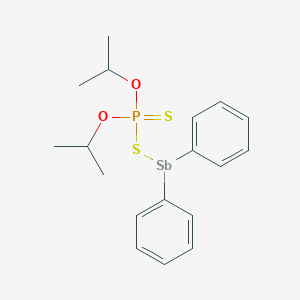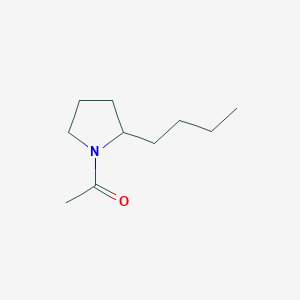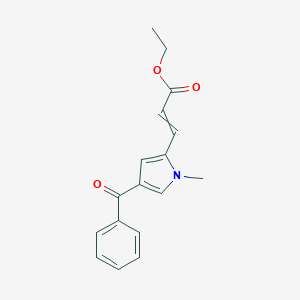![molecular formula C17H15ClO3S B144846 Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- CAS No. 133961-81-6](/img/structure/B144846.png)
Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- is a complex organic compound characterized by the presence of a chlorophenyl group, a phenylpropyl group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- typically involves multi-step organic reactions. One common method starts with the acylation of 4-chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step forms the intermediate 3-(4-chlorophenyl)-3-oxo-1-phenylpropyl chloride. The intermediate is then reacted with thioglycolic acid under basic conditions to introduce the thioether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings to optimize the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the chlorophenyl and phenylpropyl groups contributes to its interaction with biological targets.
Medicine
In medicine, compounds related to acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
作用机制
The mechanism of action of acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to certain proteins, while the thioether linkage may facilitate interactions with sulfur-containing biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Acetic acid, 2-[[3-(4-fluorophenyl)-3-oxo-1-phenylpropyl]thio]-
- Acetic acid, 2-[[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]thio]-
- Acetic acid, 2-[[3-(4-methylphenyl)-3-oxo-1-phenylpropyl]thio]-
Uniqueness
Compared to its analogs, acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its interaction with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3S/c18-14-8-6-12(7-9-14)15(19)10-16(22-11-17(20)21)13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJHKTABFYRMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369521 |
Source


|
| Record name | 2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133961-81-6 |
Source


|
| Record name | 2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
